molecular formula C13H24N2O B4881069 1-cycloheptyl-4-piperidinecarboxamide

1-cycloheptyl-4-piperidinecarboxamide

Numéro de catalogue: B4881069
Poids moléculaire: 224.34 g/mol
Clé InChI: NRHSOCSCYQELRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Cycloheptyl-4-piperidinecarboxamide is a piperidine derivative characterized by a cycloheptyl substituent at the 1-position of the piperidine ring and a carboxamide group at the 4-position. Its hydrochloride salt form, N-cycloheptyl-4-piperidinecarboxamide monohydrochloride, is documented in the literature (CAS data, see ).

Propriétés

IUPAC Name

1-cycloheptylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c14-13(16)11-7-9-15(10-8-11)12-5-3-1-2-4-6-12/h11-12H,1-10H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHSOCSCYQELRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

The following sections compare 1-cycloheptyl-4-piperidinecarboxamide with structurally related piperidinecarboxamide derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Substituent Variations at the Piperidine Nitrogen

This compound
  • Substituent : Cycloheptyl group at the 1-position.
  • Its hydrochloride salt form likely mitigates solubility challenges .
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide ()
  • Substituent : Benzyl group at the 1-position.
  • Impact : The benzyl substituent increases aromatic interactions, which could enhance binding affinity to hydrophobic targets. However, the methoxycarbonyl group at the 4-position may reduce hydrogen-bonding capacity compared to carboxamide .
1-Acetyl-4-piperidinecarboxamide ()
  • Substituent : Acetyl group at the 1-position.
  • This modification is common in prodrug strategies .

Functional Group Variations at the 4-Position

This compound
  • Functional Group : Carboxamide.
  • Impact : The carboxamide group provides hydrogen-bonding sites, enhancing interactions with biological targets such as enzymes or receptors.
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid ()
  • Functional Group : Ethoxycarbonyl and carboxylic acid.
  • Impact : The ethoxycarbonyl group introduces ester functionality, which may improve metabolic lability. The carboxylic acid group increases polarity, affecting solubility and GI absorption .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Key Properties References
This compound C₁₃H₂₃N₂O Hydrochloride salt enhances solubility
N-(1-Benzyl)-4-methoxycarbonyl... C₂₂H₂₅N₃O₃ High lipophilicity (Log P ~3.2)
1-Acetyl-4-piperidinecarboxamide C₈H₁₄N₂O₂ Moderate solubility (Log S -2.5)
1-[4-(Aminomethyl)phenyl]-... C₁₃H₁₉N₃O Increased hydrogen-bonding capacity (TPSA 75 Ų)
  • Solubility : The hydrochloride salt of this compound likely improves aqueous solubility compared to neutral analogs like 1-acetyl derivatives .
  • Metabolic Stability : Acetylated derivatives (e.g., ) may undergo faster hydrolysis than cycloheptyl-substituted compounds, affecting half-life .

Q & A

Q. How can researchers design a robust synthesis pathway for 1-cycloheptyl-4-piperidinecarboxamide?

Methodological Answer: Synthesis typically involves coupling cycloheptylamine with activated piperidinecarboxamide intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane.
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures.
  • Reaction monitoring : Track progress via TLC (silica plates, UV visualization) or LC-MS for intermediate verification .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural elucidation : Use 1^1H/13^{13}C NMR to confirm cycloheptyl and piperidine moieties; FT-IR for amide bond validation (C=O stretch ~1650 cm1^{-1}).
  • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–260 nm.
  • Physicochemical properties : Determine melting point (DSC) and solubility (shake-flask method in buffers/pH ranges relevant to biological assays) .

Q. How should researchers optimize solubility for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Test DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based formulations.
  • pH adjustment : Evaluate solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to mimic physiological conditions.
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Analog synthesis : Modify the cycloheptyl group (e.g., substituents, ring size) and piperidine carboxamide (e.g., N-alkylation).
  • Biological testing : Use standardized assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity.
  • Data analysis : Apply multivariate regression models to identify critical pharmacophoric features .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell line authentication, reagent batch consistency).
  • Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays).
  • Meta-analysis : Compare datasets across studies, accounting for variables like compound purity and solvent effects .

Q. How can computational modeling enhance understanding of its mechanism of action?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., GPCRs or kinases).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories (GROMACS/AMBER).
  • QSAR models : Train machine learning algorithms on experimental data to predict novel derivatives’ bioactivity .

Q. What factorial design approaches optimize reaction yields during scale-up?

Methodological Answer:

  • DOE (Design of Experiments) : Vary factors like temperature, solvent ratio, and catalyst loading using a 2k^k factorial design.
  • Response surface methodology (RSM) : Identify optimal conditions via central composite designs.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How to assess compound stability under long-term storage and stress conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
  • Analytical endpoints : Monitor degradation via HPLC-UV/MS; identify byproducts using high-resolution mass spectrometry.
  • Kinetic modeling : Calculate shelf life using Arrhenius equations for thermal degradation .

Methodological Notes

  • Data validation : Cross-reference experimental results with PubChem datasets (e.g., InChIKey: BAUYIZZGERVRHZ-UHFFFAOYSA-N) to ensure consistency .
  • Ethical compliance : Adhere to non-therapeutic research guidelines; avoid in vivo testing without regulatory approval .

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